3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a sulfonamide group linked to a 3,5-dimethylisoxazole moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylisoxazole, which is then sulfonylated using sulfonyl chloride reagents. The resulting sulfonyl derivative is subsequently reacted with 3-aminobenzoic acid under appropriate conditions to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoxazole moiety may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-{[(3,4-Dihydroisoquinolin-2-yl)sulfonyl]amino}benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid: A related compound with similar structural features but different biological activities.
Uniqueness
3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with diverse molecular targets makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C12H12N2O5S |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-4-9(6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
ZIEUMAICUKLWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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